molecular formula C21H22Cl2N2S B2360594 (Z)-N-(4-(2,4-dichlorophenyl)-3-hexylthiazol-2(3H)-ylidene)aniline CAS No. 300713-45-5

(Z)-N-(4-(2,4-dichlorophenyl)-3-hexylthiazol-2(3H)-ylidene)aniline

Cat. No.: B2360594
CAS No.: 300713-45-5
M. Wt: 405.38
InChI Key: OIVYMCRURHNYKF-FLFQWRMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of aniline, which is an organic compound with the formula C6H5NH2. It consists of a phenyl group attached to an amino group. The dichlorophenyl component suggests the presence of a phenyl group with two chlorine atoms attached .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as acylation, hydrolysis, washing, distillation, and crystallization .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, dichlorophenyl isocyanate, a related compound, has a molar mass of 188.01 g/mol and a boiling point of 80 °C .

Scientific Research Applications

Quantum Chemical Studies and Corrosion Inhibition

  • A study by Udhayakala et al. (2013) explored the use of thiadiazolines, including compounds similar to (Z)-N-(4-(2,4-dichlorophenyl)-3-hexylthiazol-2(3H)-ylidene)aniline, as corrosion inhibitors for mild steel in acidic mediums. The research focused on their inhibitive effect and quantum chemical parameters (Udhayakala, Jayanthi, Rajendiran, & Gunasekaran, 2013).

Synthesis and Structural Analysis

  • Richey and Yu (2009) described the synthesis of a related compound, focusing on its potential use in the development of selective nuclear hormone receptor modulators. This study highlights the versatile applications of such compounds in medicinal chemistry (Richey & Yu, 2009).

Biological Activities and Metal Complex Synthesis

  • The synthesis of metal complexes involving derivatives of 3, 4, 5-trihydroxybenzoic acid and aniline, as reported by Qurban et al. (2020), demonstrates the biological activity enhancement of such compounds. Their research covered antibacterial, antifungal, and cytotoxic properties, underscoring the biological significance of these derivatives (Qurban, Shahid, Riaz, Waseem, & Batool, 2020).

Photochromic and Fluorescent Properties

  • Buruianǎ et al. (2005) synthesized new compounds, including o-hydroxy Schiff bases, for polymeric films with fluorescent properties. Their study provides insights into the application of these compounds in materials science, particularly in developing photochromic materials (Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005).

Antimicrobial and Anticancer Activity

  • Several studies have highlighted the antimicrobial and anticancer potential of compounds related to this compound. For instance, the research by Hassan et al. (2020) on the stereoselective synthesis of thiazolidine derivatives reveals their significant anticancer activity (Hassan, Aly, Ramadan, Mohamed, Tawfeek, Bräse, & Nieger, 2020).

Electroluminescence and Photophysical Studies

  • The study by Jin et al. (2020) on the synthesis and electroluminescent properties of compounds with structures related to this compound showcases their potential in OLED device fabrication. This research underlines the importance of such compounds in the development of new materials for electronic applications (Jin, Chen, Song, Lian, Guo, Dong, Huang, & Su, 2020).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it’s used as a pharmaceutical, the mechanism of action would depend on how the compound interacts with biological systems .

Safety and Hazards

Safety and hazards would also depend on the specific compound. For example, dichlorophenyl isocyanate is toxic if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, an allergic skin reaction, serious eye irritation, and respiratory irritation .

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-3-hexyl-N-phenyl-1,3-thiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N2S/c1-2-3-4-8-13-25-20(18-12-11-16(22)14-19(18)23)15-26-21(25)24-17-9-6-5-7-10-17/h5-7,9-12,14-15H,2-4,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVYMCRURHNYKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=CSC1=NC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.